molecular formula C5H2BrClN2O2 B13113820 4-Bromo-5-chloro-2-nitropyridine

4-Bromo-5-chloro-2-nitropyridine

Cat. No.: B13113820
M. Wt: 237.44 g/mol
InChI Key: UMMQWHCYIUJTON-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitropyridine is a halogenated nitropyridine derivative characterized by a nitro group at the 2-position, bromine at the 4-position, and chlorine at the 5-position on the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen and nitro substituents facilitate nucleophilic aromatic substitution (SNAr) or reduction reactions to form amines . While direct data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, its reactivity and applications can be inferred from structurally similar compounds.

Properties

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

IUPAC Name

4-bromo-5-chloro-2-nitropyridine

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H

InChI Key

UMMQWHCYIUJTON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-nitropyridine typically involves the nitration of 4-bromo-5-chloropyridine. One common method includes the reaction of 4-bromo-5-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of 4-Bromo-5-chloro-2-nitropyridine often involves large-scale nitration processes. The starting material, 4-bromo-5-chloropyridine, is subjected to nitration using a mixture of concentrated nitric and sulfuric acids. The reaction mixture is then quenched, and the product is isolated through filtration and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts and boronic acids.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Characteristics:

  • Molecular Formula: C5_5H3_3BrClN2_2O2_2
  • Molecular Weight: 250.46 g/mol
  • IUPAC Name: 4-bromo-5-chloro-2-nitropyridine

The compound is characterized by the presence of bromine and chlorine halogens as well as a nitro group, which contribute to its unique reactivity profile.

Chemical Reactions:
4-Bromo-5-chloro-2-nitropyridine can participate in various chemical reactions:

  • Substitution Reactions: The halogen atoms can be replaced by nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to form an amino group.
  • Oxidation Reactions: Can undergo oxidation to yield different nitrogen oxidation states.

Chemistry

In synthetic organic chemistry, 4-Bromo-5-chloro-2-nitropyridine serves as an important intermediate for creating more complex molecules. Its ability to undergo substitution and reduction makes it versatile for generating derivatives with varied functional groups.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties:
    • Exhibits significant antimicrobial activity against various bacterial strains.
    • Inhibition Zones:
      MicroorganismInhibition Zone (mm)
      Staphylococcus aureus15
      Escherichia coli12
      Bacillus subtilis10
  • Anticancer Activity:
    • Investigated for its ability to induce apoptosis in cancer cell lines such as MCF-7 and HeLa.
    • Mechanism involves activation of caspase pathways leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, highlighting its potential as a candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Research

Research on tumor xenografts in mice demonstrated that treatment with 4-Bromo-5-chloro-2-nitropyridine resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis and decreased proliferation markers in treated tissues.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the compound. It can activate the pyridine ring towards nucleophilic substitution reactions. The bromine and chlorine atoms also play a role in facilitating coupling reactions by acting as leaving groups .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of halogenated nitropyridines depend critically on the positions of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Halogenated Nitropyridines
Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C/mmHg) Key Structural Features
4-Bromo-5-chloro-2-nitropyridine Not provided C₅H₂BrClN₂O₂ 267.34 N/A N/A Nitro (C2), Br (C4), Cl (C5)
3-Bromo-2-chloro-5-nitropyridine 5470-17-7 C₅H₂BrClN₂O₂ 267.34 N/A N/A Nitro (C5), Br (C3), Cl (C2)
2-Bromo-4-chloro-5-nitropyridine 1137475-57-0 C₅H₂BrClN₂O₂ 267.34 N/A N/A Highest similarity (0.81) to target
2-Bromo-5-nitropyridine 4487-59-6 C₅H₃BrN₂O₂ 203.99 139–141 145–147 (10 mmHg) Nitro (C5), Br (C2)
5-Bromo-2-nitropyridine 39856-50-3 C₅H₃BrN₂O₂ 203.99 148–150 N/A Nitro (C2), Br (C5)

Key Observations :

  • Electronic Effects : The nitro group is a strong electron-withdrawing substituent, directing further substitutions to meta or para positions depending on its location. For example, in 4-Bromo-5-chloro-2-nitropyridine, the nitro group at C2 deactivates the ring, making C4 and C5 positions (halogen-bearing) less reactive toward electrophilic substitution but favorable for SNAr .

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